2-hydroxypropane-1,2,3-tricarboxylic acid,1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morantel citrate is a chemically synthesized antiparasitic agent primarily used in veterinary medicine. It is a tetrahydropyrimidine anthelmintic, differing from the related analogue pyrantel by the presence of a methyl group on the thiophene ring. Morantel citrate is used to treat parasitic infections in livestock, particularly roundworms and tapeworms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Morantel citrate is synthesized by reacting pyrimidine compounds with citric acid. The detailed steps and conditions of the reaction vary depending on the specific synthetic route . The compound is typically prepared by dissolving morantel in methanol and then reacting it with citric acid under controlled conditions to form the citrate salt .
Industrial Production Methods
In industrial settings, morantel citrate is produced by large-scale chemical synthesis. The process involves the preparation of morantel base, which is then reacted with citric acid to form the citrate salt. The reaction is carried out in a controlled environment to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Morantel citrate undergoes various chemical reactions, including:
Oxidation: Morantel citrate can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Morantel citrate can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives of morantel citrate, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Morantel citrate has several scientific research applications:
Chemistry: It is used to study the chemical properties and reactions of tetrahydropyrimidine compounds.
Biology: Morantel citrate is employed in research on parasitic infections and their treatment.
Medicine: The compound is used to develop and test new anthelmintic drugs.
Industry: Morantel citrate is used in the production of veterinary medicines and feed additives
Mechanism of Action
Morantel citrate acts as a potent agonist at the acetylcholine receptors on the muscle cells of nematodes. Activation of these receptors induces a prolonged, spastic paralysis of the worms, leading to their expulsion from the host. The compound inhibits acetylcholinesterase, an enzyme that hydrolyzes acetylcholine, thereby disrupting the normal transmission of nervous signals in the parasites .
Comparison with Similar Compounds
Similar Compounds
Pyrantel: Similar in structure but lacks the methyl group on the thiophene ring.
Levamisole: Another anthelmintic with a different mechanism of action.
Albendazole: A broad-spectrum anthelmintic with a different chemical structure.
Uniqueness
Morantel citrate is unique due to its specific structure, which includes a methyl group on the thiophene ring. This structural difference enhances its efficacy as an anthelmintic compared to pyrantel. Additionally, its ability to act as a potent agonist at acetylcholine receptors sets it apart from other similar compounds .
Properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;1-methyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S.C6H8O7/c1-10-6-9-15-11(10)4-5-12-13-7-3-8-14(12)2;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-6,9H,3,7-8H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOCXIJVDIVAHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC2=NCCCN2C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.